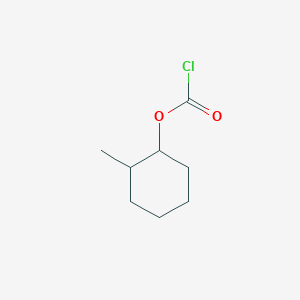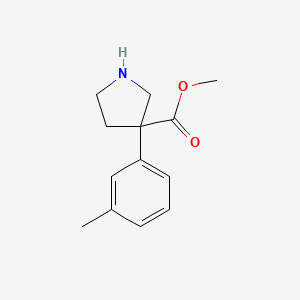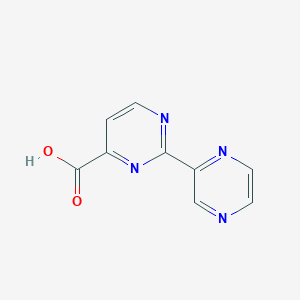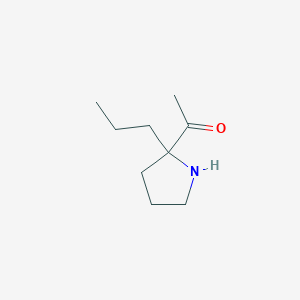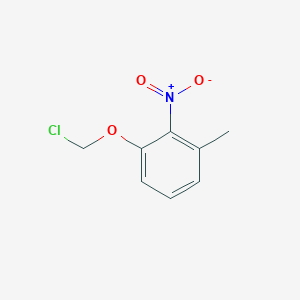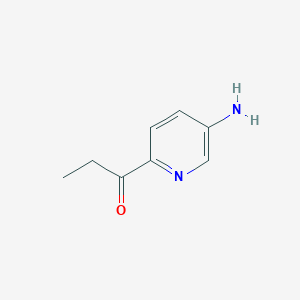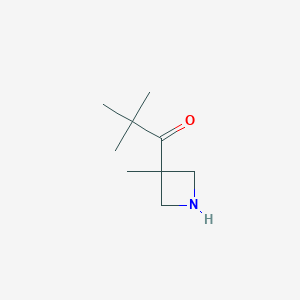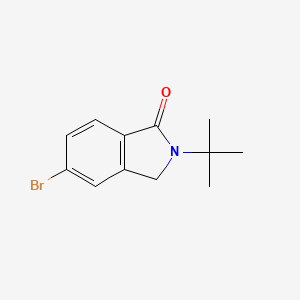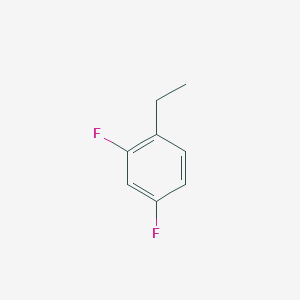
1-Ethyl-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,4-difluorobenzene is an organic compound with the molecular formula C8H8F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 4 positions, and an ethyl group is attached at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the fluorination of 1-ethylbenzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added slowly to a solution of 1-ethylbenzene in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent fluorination. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,4-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the ethyl and fluorine substituents influence the reactivity and orientation of the reaction.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form ethylbenzene derivatives.
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Products include 2,4-difluorobenzoic acid.
Nucleophilic Substitution: Products include compounds where fluorine atoms are replaced by other functional groups.
Scientific Research Applications
1-Ethyl-2,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-ethyl-2,4-difluorobenzene exerts its effects depends on the specific application. In electrophilic aromatic substitution reactions, the ethyl group activates the benzene ring towards electrophilic attack, while the fluorine atoms influence the orientation and reactivity of the reaction. The molecular targets and pathways involved vary depending on the specific reaction or application being studied.
Comparison with Similar Compounds
1-Ethyl-2,4-difluorobenzene can be compared with other fluorinated benzene derivatives, such as:
- 1-Ethyl-2-fluorobenzene
- 1-Ethyl-4-fluorobenzene
- 1-Ethyl-2,6-difluorobenzene
Uniqueness: The presence of two fluorine atoms at the 2 and 4 positions, along with an ethyl group at the 1 position, gives this compound unique chemical properties. These include altered electronic distribution, increased stability, and specific reactivity patterns compared to other fluorinated benzene derivatives.
Properties
Molecular Formula |
C8H8F2 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-ethyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H8F2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
GGLWSLBFZLEDEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13177231.png)
![({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid](/img/structure/B13177244.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
![1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13177250.png)
